molecular formula C13H13NO2S B1582541 Ethyl 2-amino-5-phenylthiophene-3-carboxylate CAS No. 4815-34-3

Ethyl 2-amino-5-phenylthiophene-3-carboxylate

Cat. No. B1582541
CAS RN: 4815-34-3
M. Wt: 247.31 g/mol
InChI Key: WIVNPGXPJBBZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C13H13NO2S . It has a molecular weight of 247.32 . This compound is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-amino-5-phenyl-3-thiophenecarboxylate . The InChI code is 1S/C13H13NO2S/c1-2-16-13(15)10-8-11(17-12(10)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound appears as a white to yellow to green powder or crystal . It has a melting point range of 122.0 to 126.0 °C .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-amino-5-phenylthiophene-3-carboxylate, a derivative of 2-aminothiophenes, exhibits significant biological properties, including antimicrobial activities. Research demonstrates its potential in combating bacterial infections, with its derivatives showing promising results in antibacterial screening through minimum inhibitory concentration (MIC) methods (Prasad et al., 2017).

Dye Manufacturing

This compound has applications in the synthesis of dyes, particularly monoazo dyes and disperse dyes. These dyes, based on the thiophene ring, are utilized in dyeing processes, offering a range of colors and showing good fastness properties on fabrics like polyester (Iyun et al., 2015).

Synthesis of Heterocyclic Compounds

This compound is instrumental in synthesizing various heterocyclic compounds. These compounds have potential in different fields, including pharmaceuticals and agrochemicals. The reactions of this compound with different reagents yield fused and polyfunctional substituted thiophenes, which are significant in chemical synthesis (Abu‐Hashem et al., 2011).

Fluorescence Studies

The fluorescence properties of certain derivatives of this compound have been studied, indicating potential applications in fields requiring fluorescent materials. These properties can be harnessed in various scientific and industrial applications (Pusheng, 2009).

Drug Resistance Mitigation

In cancer research, derivatives of this compound have shown promise in mitigating drug resistance in cancer cells. This application is crucial in developing new therapies for cancers that have developed resistance to current treatments (Das et al., 2009).

Safety and Hazards

Ethyl 2-amino-5-phenylthiophene-3-carboxylate can cause skin irritation (H315) and serious eye irritation (H319) . It’s recommended to wash skin thoroughly after handling and wear protective gloves, eye protection, and face protection .

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-amino-5-phenylthiophene-3-carboxylate are currently unknown. This compound is used as a pharmaceutical intermediate , which suggests that it may be converted into other compounds that interact with specific biological targets.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include temperature, pH, and the presence of other chemicals.

properties

IUPAC Name

ethyl 2-amino-5-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)10-8-11(17-12(10)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVNPGXPJBBZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348604
Record name ethyl 2-amino-5-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4815-34-3
Record name Ethyl 2-amino-5-phenylthiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4815-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-5-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Amino-5-phenylthiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-5-phenyl thiophene-3-carboxylic ethyl ester was prepared according to the method described by Hwang et al., 2001. t-Butylnitrite (1.6 mL, 13.3 mmol) and anhydrous copper (II) chloride (25 mmol) were dissolved in IMS (100 mL). To this was added 2-amino-5-phenyl-thiophene-3-carboxylic acid ethyl ester (6.9 mmol) in one portion and the reaction was stirred for 1 hour. The reaction was quenched with saturated aqueous ammonium chloride (2 mL) and the solvent evaporated. The resulting slurry was partitioned between DCM and water. The organic solution was separated and dried over magnesium sulfate, filtered and the solvent evaporated to give the title compound as a brown oil (1.7 g, 98%). 1H NMR (400 MHz, CHCl3-d): δ 8.0 (s, 1H), 7.75 (s, 1H), 7.65 (d, 2H), 7.4 (t, 2H), 7.3 (m, 1H), 4.35 (q, 2H), 1.4 (t, 3H).
Quantity
1.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5-phenylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5-phenylthiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-5-phenylthiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-amino-5-phenylthiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-5-phenylthiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-5-phenylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.